molecular formula C13H18ClNO2 B2825993 5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride CAS No. 2344679-86-1

5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2825993
CAS No.: 2344679-86-1
M. Wt: 255.74
InChI Key: BMKURTLYIYQGBY-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as a hazard under GHS07 . It has hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methylphenyl Group: This step involves the introduction of the 3-methylphenyl group onto the piperidine ring. This can be achieved through Friedel-Crafts alkylation or other suitable methods.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: A simpler analog without the 3-methylphenyl group.

    3-Methylpiperidine: Lacks the carboxylic acid group.

    Phenylpiperidine derivatives: Compounds with different substituents on the phenyl ring.

Uniqueness

5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is unique due to the presence of both the 3-methylphenyl group and the carboxylic acid group on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(3-methylphenyl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKURTLYIYQGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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